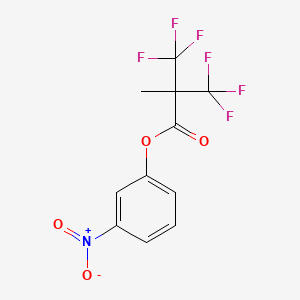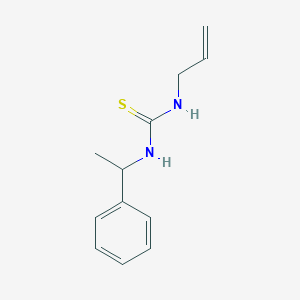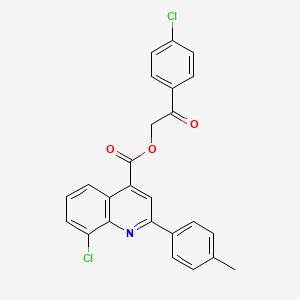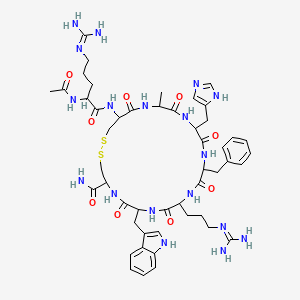
3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is an organic compound characterized by the presence of nitrophenyl and trifluoromethyl groups. The compound is notable for its unique chemical structure, which includes both electron-withdrawing nitro and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate typically involves the esterification of 3-nitrophenol with 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 3-Aminophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate.
Hydrolysis: 3-Nitrophenol and 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid.
Applications De Recherche Scientifique
3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential pharmacological activities, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is primarily influenced by its electron-withdrawing groups. These groups can modulate the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The nitro group, in particular, can participate in electron transfer processes, while the trifluoromethyl groups can enhance the compound’s stability and lipophilicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Nitrophenyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate
- 3-Nitrophenyl 3,3,3-trifluoro-2-ethyl-2-(trifluoromethyl)propanoate
- 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(difluoromethyl)propanoate
Uniqueness
Compared to similar compounds, 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic properties. These properties make it particularly useful in applications requiring high reactivity and stability.
Propriétés
Formule moléculaire |
C11H7F6NO4 |
|---|---|
Poids moléculaire |
331.17 g/mol |
Nom IUPAC |
(3-nitrophenyl) 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C11H7F6NO4/c1-9(10(12,13)14,11(15,16)17)8(19)22-7-4-2-3-6(5-7)18(20)21/h2-5H,1H3 |
Clé InChI |
SZXKKXUSMPSDDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC1=CC=CC(=C1)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12469222.png)

![2-chloro-N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12469236.png)

![5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide](/img/structure/B12469256.png)


![2,2'-[oxybis(ethane-2,1-diyloxy)]bis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B12469274.png)
![(2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12469277.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12469281.png)
![4-Azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12469285.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12469286.png)
![N-{[1,1,1,3,3,3-hexafluoro-2-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B12469287.png)

